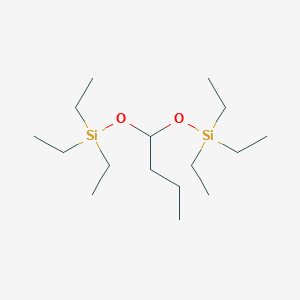![molecular formula C17H16O2 B14236523 (2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one CAS No. 401841-81-4](/img/structure/B14236523.png)
(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydroxy group attached to a phenylmethyl group and a dihydronaphthalenone core. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one typically involves several steps, starting from readily available precursors. One common method includes the following steps:
Aldol Condensation: The initial step involves an aldol condensation between a suitable aldehyde and a ketone to form a β-hydroxy ketone.
Cyclization: The β-hydroxy ketone undergoes cyclization to form the dihydronaphthalenone core.
Reduction: The final step involves the reduction of the carbonyl group to form the hydroxy group, ensuring the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure the stereoselectivity and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-[(S)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one: The enantiomer of the compound with different stereochemistry.
2-hydroxy-3,4-dihydro-2H-naphthalen-1-one: Lacks the phenylmethyl group.
2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one: Similar structure but different stereochemistry.
Uniqueness
The unique stereochemistry of (2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one contributes to its distinct reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications, offering specific advantages over its similar counterparts.
Propiedades
Número CAS |
401841-81-4 |
|---|---|
Fórmula molecular |
C17H16O2 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H16O2/c18-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17(15)19/h1-9,15-16,18H,10-11H2/t15-,16+/m1/s1 |
Clave InChI |
TWAVTCKDZDHUSS-CVEARBPZSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2C(=O)[C@H]1[C@H](C3=CC=CC=C3)O |
SMILES canónico |
C1CC2=CC=CC=C2C(=O)C1C(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


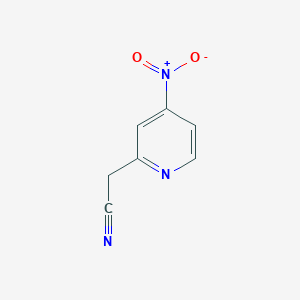
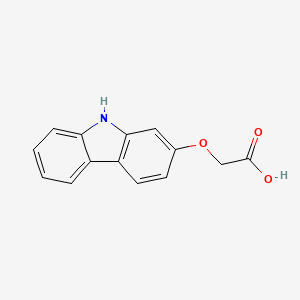


![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)
![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)

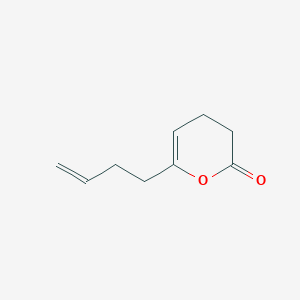
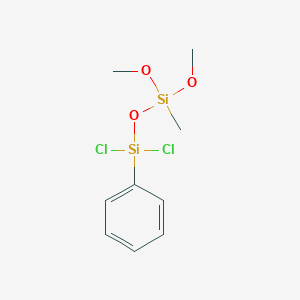
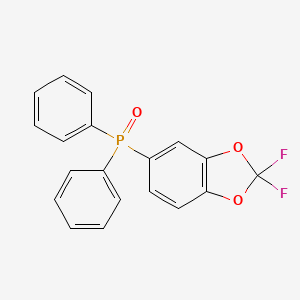
![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
